(E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
(E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative featuring a unique hybrid structure. Its core consists of a conjugated α,β-unsaturated ketone (enone) backbone, a hallmark of chalcones, which is substituted with a 3,4,5-trimethoxyphenyl group at the β-position. At the α-position, a piperidine ring is tethered via a thioether linkage to a 4-methylthiazole moiety. This design integrates structural motifs associated with diverse biological activities, including antiproliferative, anti-inflammatory, and kinase-inhibitory properties .
The 3,4,5-trimethoxyphenyl group is notable for its role in tubulin polymerization inhibition, a mechanism exploited by anticancer agents like combretastatin analogs . The thiazole ring and piperidine moiety may enhance pharmacokinetic properties, such as membrane permeability and target affinity, while the thioether bridge contributes to metabolic stability .
Properties
IUPAC Name |
(E)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S2/c1-15-13-29-22(23-15)30-14-16-7-9-24(10-8-16)20(25)6-5-17-11-18(26-2)21(28-4)19(12-17)27-3/h5-6,11-13,16H,7-10,14H2,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNLWOKDWGMSPP-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a complex structure comprising a thiazole ring , a piperidine moiety , and a trimethoxyphenyl propene structure. The molecular formula is , with a molecular weight of approximately 448.6 g/mol. The structural components contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to enzymes involved in metabolic pathways.
- Receptor Binding : The piperidine component may facilitate hydrophobic interactions with receptor sites, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anticancer Properties
Several studies have evaluated the anticancer potential of thiazole derivatives similar to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.8 | Induces apoptosis via caspase activation |
| Compound B | MCF7 (Breast Cancer) | 3.2 | Inhibits cell cycle progression |
These findings indicate that derivatives of this compound may significantly suppress tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of thiazole derivatives. For example:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 12 µg/mL |
| Compound D | S. aureus | 8 µg/mL |
These compounds exhibited potent antibacterial activity, suggesting that this compound may serve as a lead structure for developing new antimicrobial agents .
Study 1: Anticancer Efficacy
A study conducted on a series of thiazole-based compounds demonstrated that modifications in the piperidine moiety could enhance anticancer efficacy against various human cancer cell lines. The most effective compounds showed IC50 values in the low micromolar range against A549 and MCF7 cells, indicating their potential as novel anticancer agents .
Study 2: Antioxidant Activity Assessment
In vitro assays evaluating the antioxidant capacity of thiazole derivatives revealed significant inhibition of lipid peroxidation. Compounds similar to this compound displayed EC50 values ranging from 0.5 to 0.7 mM, suggesting strong antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Mechanistic Insights and Potency Trends
Trimethoxyphenyl Substituent : Compounds with 3,4,5-trimethoxyphenyl (e.g., CHO27, I-14) exhibit superior antiproliferative activity compared to those with fewer methoxy groups. This group disrupts microtubule dynamics by binding to the colchicine site of tubulin, as demonstrated in CHO27 . The target compound likely shares this mechanism due to its analogous substitution .
Heterocyclic Moieties :
- Thiazole/Thioether Linkers : The 4-methylthiazole-thioether-piperidine group in the target compound may improve target selectivity for kinases (e.g., EGFR, VEGFR) compared to simpler chalcones. A related thiazole derivative () showed kinase inhibitory activity at sub-micromolar levels .
- Triazole vs. Thioether : Triazole-containing analogs (e.g., I-14, ) exhibit lower potency than thioether-linked compounds, possibly due to reduced hydrophobic interactions .
Piperidine Role : Piperidine enhances solubility and may facilitate interactions with charged residues in enzyme active sites. Its absence in CHO27 is offset by the 2-methyl group, which improves metabolic stability .
Pharmacological and Physicochemical Properties
- Melting Points : Thiazole/thioether derivatives (e.g., I-14: 169–171°C) generally have higher melting points than triazole analogs (e.g., : 149–151°C), reflecting stronger intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
- Solubility: Piperidine and methoxy groups enhance aqueous solubility, critical for in vivo efficacy. CHO27’s nanomolar potency correlates with its favorable logP (~3.1) .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Thioether formation : Coupling 4-methylthiazole-2-thiol with a piperidine derivative using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
- Enone formation : Employing Claisen-Schmidt condensation between a ketone and 3,4,5-trimethoxybenzaldehyde under basic conditions (e.g., NaOH in ethanol) at reflux .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Optimization : Microwave-assisted synthesis can reduce reaction times, while catalyst screening (e.g., p-TsOH for condensation) improves yields .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural validation?
- NMR discrepancies : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton/carbon signals, particularly for the enone double bond (δ ~7.5–8.0 ppm) and thiazole protons (δ ~6.8–7.2 ppm) .
- Mass spectrometry : Validate molecular ion peaks ([M+H]⁺) via high-resolution MS (HRMS) to confirm the molecular formula (C₂₃H₂₈N₂O₄S₂).
- X-ray crystallography : If crystalline, compare experimental bond lengths/angles with computational models (e.g., DFT) .
Basic: What solvent systems are suitable for in vitro biological assays?
- Solubility : The compound is soluble in DMSO (50–100 mM stock solutions) and ethanol but precipitates in aqueous buffers. For assays, dilute in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity .
- Stability : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) over 24–48 hours .
Advanced: How can low yields in the thioether coupling step be addressed?
- Reagent freshness : Use freshly prepared 4-methylthiazole-2-thiol to avoid oxidation.
- Catalyst screening : Test Pd(OAc)₂ or CuI for Ullmann-type coupling, which may enhance efficiency .
- Solvent optimization : Switch from DMF to acetonitrile or toluene to reduce side reactions.
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30–60 minutes at 100°C .
Basic: Which analytical techniques are critical for purity and identity confirmation?
- HPLC : Use a C18 column (MeCN/H₂O gradient, 1.0 mL/min) to confirm ≥98% purity .
- 1H/13C NMR : Key signals include the enone α,β-unsaturated carbonyl (δC ~190 ppm) and piperidine N-CH₂-S (δH ~3.5–4.0 ppm) .
- Melting point : Determine experimentally (if crystalline) and compare with literature values.
Advanced: What is the hypothesized mechanism of action based on structural analogs?
- Kinase inhibition : The trimethoxyphenyl group mimics ATP-binding motifs in kinases (e.g., Aurora kinases), while the thiazole-thioether moiety enhances hydrophobic interactions .
- Cytotoxicity : Compare with analogs (e.g., 3,4-dimethoxyphenyl derivatives) via MTT assays in cancer cell lines (IC₅₀ ≤ 10 µM in MDA-MB-231) .
- SAR studies : Modify the piperidine substituents (e.g., methyl vs. ethyl) to assess effects on potency and selectivity .
Basic: How should researchers handle stability issues during storage?
- Storage : Lyophilize and store at –20°C under argon to prevent oxidation of the thioether and enone groups.
- Degradation monitoring : Use LC-MS to detect hydrolysis products (e.g., free thiol or carboxylic acid derivatives) .
Advanced: What computational tools can predict binding affinity for target proteins?
- Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB ID: 4N5X for Aurora B kinase) to model interactions with the trimethoxyphenyl and thiazole groups .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Basic: What safety protocols are recommended for handling this compound?
- Toxicity : Assume cytotoxicity based on structural analogs; use PPE (gloves, lab coat) and work in a fume hood.
- Waste disposal : Quench with 10% KMnO₄ in H₂SO₄ to oxidize sulfur-containing moieties before disposal .
Advanced: How can researchers validate target engagement in cellular assays?
- Pull-down assays : Use a biotinylated analog with streptavidin beads to isolate bound proteins for MS identification .
- Western blotting : Measure downstream phosphorylation markers (e.g., histone H3 Ser10 for Aurora B inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
